Cas no 433705-03-4 (N-(4-acetamidophenyl)cyclopropanecarboxamide)

N-(4-acetamidophenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclopropane ring linked to a carboxamide group, which may confer enhanced metabolic stability and bioactivity. The presence of the 4-acetamidophenyl moiety suggests utility as an intermediate in the synthesis of bioactive molecules, including kinase inhibitors or antimicrobial agents. The compound’s rigid cyclopropane scaffold could improve binding affinity in target interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies. Available in high purity, it serves as a valuable building block for medicinal chemistry and drug discovery efforts.
N-(4-acetamidophenyl)cyclopropanecarboxamide structure
433705-03-4 structure
Product name:N-(4-acetamidophenyl)cyclopropanecarboxamide
CAS No:433705-03-4
MF:C12H14N2O2
MW:218.251762866974
CID:6456444
PubChem ID:310169

N-(4-acetamidophenyl)cyclopropanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-acetamidophenyl)cyclopropanecarboxamide
    • N-[4-(acetylamino)phenyl]cyclopropanecarboxamide
    • Cyclopropanecarboxamide, N-[4-(acetylamino)phenyl]-
    • Inchi: 1S/C12H14N2O2/c1-8(15)13-10-4-6-11(7-5-10)14-12(16)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,13,15)(H,14,16)
    • InChI Key: XJFJFROTOPBZCO-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC=C(NC(C)=O)C=C2)=O)CC1

Experimental Properties

  • Density: 1.323±0.06 g/cm3(Predicted)
  • Boiling Point: 518.2±33.0 °C(Predicted)
  • pka: 14.34±0.70(Predicted)

N-(4-acetamidophenyl)cyclopropanecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-10483615-0.25g
N-(4-acetamidophenyl)cyclopropanecarboxamide
433705-03-4 90%
0.25g
$447.0 2023-10-28
Enamine
EN300-10483615-1g
N-(4-acetamidophenyl)cyclopropanecarboxamide
433705-03-4 90%
1g
$485.0 2023-10-28
Enamine
EN300-10483615-10g
N-(4-acetamidophenyl)cyclopropanecarboxamide
433705-03-4 90%
10g
$2085.0 2023-10-28
Enamine
EN300-10483615-0.05g
N-(4-acetamidophenyl)cyclopropanecarboxamide
433705-03-4 90%
0.05g
$407.0 2023-10-28
Enamine
EN300-10483615-0.1g
N-(4-acetamidophenyl)cyclopropanecarboxamide
433705-03-4 90%
0.1g
$427.0 2023-10-28
Enamine
EN300-10483615-2.5g
N-(4-acetamidophenyl)cyclopropanecarboxamide
433705-03-4 90%
2.5g
$949.0 2023-10-28
Enamine
EN300-10483615-5g
N-(4-acetamidophenyl)cyclopropanecarboxamide
433705-03-4 90%
5g
$1406.0 2023-10-28
Enamine
EN300-10483615-0.5g
N-(4-acetamidophenyl)cyclopropanecarboxamide
433705-03-4 90%
0.5g
$465.0 2023-10-28

Additional information on N-(4-acetamidophenyl)cyclopropanecarboxamide

Comprehensive Overview of N-(4-acetamidophenyl)cyclopropanecarboxamide (CAS No. 433705-03-4): Properties, Applications, and Research Insights

N-(4-acetamidophenyl)cyclopropanecarboxamide, identified by its CAS number 433705-03-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique cyclopropane and acetamido functional groups, serves as a pivotal intermediate in the synthesis of novel therapeutic agents. Its molecular structure, C12H14N2O2, offers a blend of stability and reactivity, making it a valuable asset in drug discovery pipelines.

In recent years, the demand for cyclopropane-containing compounds has surged due to their role in modulating biological activity. Researchers have focused on N-(4-acetamidophenyl)cyclopropanecarboxamide for its potential to enhance drug bioavailability and target specificity. The compound's amide linkage and aromatic ring system contribute to its ability to interact with enzymes and receptors, a feature highly sought after in the development of kinase inhibitors and anti-inflammatory agents.

The synthesis of CAS 433705-03-4 typically involves multi-step organic reactions, including amide coupling and cyclopropanation. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to improve yield and purity, addressing the growing need for scalable production in industrial settings. These methodologies align with the broader trend of green chemistry, minimizing waste and energy consumption.

From an analytical perspective, N-(4-acetamidophenyl)cyclopropanecarboxamide is characterized using HPLC, NMR spectroscopy, and mass spectrometry. These techniques ensure compliance with stringent regulatory standards, particularly in pharmaceutical quality control. The compound's logP value and solubility profile are critical parameters evaluated during preclinical studies, influencing formulation strategies for oral or injectable delivery.

Current research highlights the compound's relevance in cancer therapeutics, where its derivatives are investigated for apoptosis induction and angiogenesis inhibition. Additionally, its structural motifs are explored in neurodegenerative disease research, targeting protein misfolding and oxidative stress. Such applications resonate with trending searches like "small molecule drug discovery" and "targeted therapy for rare diseases," reflecting its interdisciplinary appeal.

In the context of intellectual property, several patents cite 433705-03-4 as a key intermediate, underscoring its commercial viability. The compound's versatility also extends to material science, where it aids in designing polymeric coatings with enhanced thermal stability. This dual utility in life sciences and industrial applications positions it as a compound of enduring interest.

As the scientific community prioritizes precision medicine and sustainable synthesis, N-(4-acetamidophenyl)cyclopropanecarboxamide exemplifies the convergence of innovation and practicality. Future directions may include computational modeling to predict its interactions with novel targets, further solidifying its role in next-generation therapeutics.

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